N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

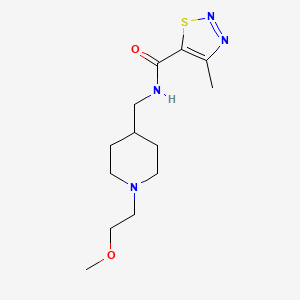

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide is further modified by a piperidin-4-ylmethyl moiety, where the piperidine nitrogen is substituted with a 2-methoxyethyl group.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-10-12(20-16-15-10)13(18)14-9-11-3-5-17(6-4-11)7-8-19-2/h11H,3-9H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDXVTMLCZZDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, identified by the CAS number 1209200-56-5, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₂S |

| Molecular Weight | 298.41 g/mol |

| CAS Number | 1209200-56-5 |

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. In particular, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF7 (breast cancer) and HePG2 (hepatocellular carcinoma) .

-

Case Studies :

- A study evaluated a series of thiadiazole derivatives and found that certain substitutions enhanced their cytotoxicity against breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) cell lines .

- Another investigation highlighted that modifications in the thiadiazole structure could lead to improved anticancer efficacy compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound has been associated with both antibacterial and antifungal properties.

- Antibacterial Activity : In vitro studies have shown that thiadiazole derivatives can exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .

- Antifungal Activity : Research has indicated that modifications on the thiadiazole ring can enhance antifungal activity against strains such as Candida albicans. The introduction of specific substituents has been shown to increase efficacy compared to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Piperidine Moiety : The presence of the piperidine ring is crucial for enhancing the lipophilicity and overall biological activity of the compound.

- Thiadiazole Ring Substituents : Variations in substituents on the thiadiazole ring significantly affect both anticancer and antimicrobial activities. For instance, electron-withdrawing groups generally enhance cytotoxicity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituents of the target compound with analogs:

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be ensured?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example:

Piperidine modification : Introduce the 2-methoxyethyl group via alkylation or reductive amination of 4-(aminomethyl)piperidine precursors .

Thiadiazole coupling : React the modified piperidine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents like EDCI/HOBt or DCC .

Purification : Employ column chromatography (e.g., silica gel, eluting with EtOAc/hexane) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

Q. How can analytical methods distinguish structural isomers or impurities in this compound?

Answer:

- NMR : - and -NMR can resolve regioisomers (e.g., piperidinyl vs. piperazinyl substitutions) via distinct chemical shifts for the methoxyethyl group (δ ~3.3–3.5 ppm) and thiadiazole protons (δ ~8.5–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragments (e.g., loss of the methoxyethyl group).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond angles and stereochemistry .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Answer: Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .

- Stability testing : Monitor compound degradation in DMSO or buffer (pH 7.4) via LC-MS over 24–48 hours .

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

Advanced Research Questions

Q. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR) in enzyme inhibition?

Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing the thiadiazole with pyrazole or altering the methoxyethyl chain length) .

- Enzyme assays : Use fluorescence-based assays (e.g., for kinases) or radiometric assays (e.g., -ligand displacement for GPCRs) .

- Data analysis : Calculate IC values with nonlinear regression (GraphPad Prism) and compare to molecular docking results (AutoDock Vina) .

Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?

Answer:

- Target selection : Prioritize receptors with homology to known thiadiazole-binding proteins (e.g., dopamine D3 or 5-HT receptors) .

- Docking parameters : Use the crystal structure of the target (PDB ID) and optimize ligand protonation states (Epik, Schrödinger).

- Validation : Compare predicted binding energies (ΔG) with experimental IC values. MD simulations (AMBER/NAMD) assess stability over 100 ns .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce phosphate esters or PEGylated derivatives at the piperidine nitrogen .

- Co-solvents : Use cyclodextrin complexes or DMSO/saline mixtures (<5% DMSO) for intraperitoneal administration .

- LogP optimization : Reduce hydrophobicity by substituting the methyl group on the thiadiazole with polar groups (e.g., -OH, -NH) .

Q. How can researchers resolve discrepancies in metabolic stability data across species (e.g., mouse vs. human liver microsomes)?

Answer:

- In vitro assays : Compare intrinsic clearance (CL) using pooled liver microsomes from multiple donors.

- Metabolite profiling : Identify species-specific metabolites (e.g., CYP3A4 vs. CYP2D6 oxidation) via LC-HRMS .

- CYP inhibition assays : Test for time-dependent inhibition (pre-incubation with NADPH) to assess mechanism-based inactivation .

Q. What computational tools predict off-target interactions or toxicity risks?

Answer:

- Off-target screening : Use SwissTargetPrediction or PharmMapper to identify potential kinases, ion channels, or transporters .

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks based on structural alerts .

Experimental Design & Data Analysis

Q. How should dose-ranging studies be designed for in vivo efficacy models?

Answer:

- Pilot studies : Test 3–4 doses (e.g., 10, 30, 100 mg/kg) in a small cohort (n=5) to determine the maximal tolerated dose (MTD).

- Pharmacokinetics : Collect plasma at 0.5, 2, 6, 24 h post-dose to measure AUC and C .

- Efficacy endpoints : Use biomarkers (e.g., receptor occupancy via PET) or behavioral assays (e.g., locomotor activity for CNS targets) .

Q. What statistical approaches are appropriate for analyzing high-throughput screening data?

Answer:

- Normalization : Apply Z-score or B-score normalization to correct plate-to-plate variability .

- Hit selection : Use a threshold of ≥3σ above/below the mean for actives/inactives.

- False discovery rate (FDR) : Control FDR <5% using Benjamini-Hochberg correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.